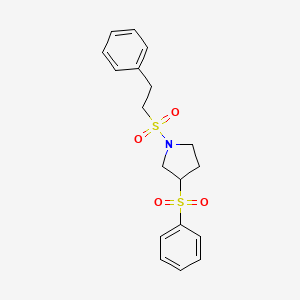

1-(Phenethylsulfonyl)-3-(phenylsulfonyl)pyrrolidine

Description

1-(Phenethylsulfonyl)-3-(phenylsulfonyl)pyrrolidine is a pyrrolidine derivative featuring dual sulfonyl groups at the 1- and 3-positions. The 1-position is substituted with a phenethylsulfonyl moiety, while the 3-position carries a phenylsulfonyl group.

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-(2-phenylethylsulfonyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S2/c20-24(21,14-12-16-7-3-1-4-8-16)19-13-11-18(15-19)25(22,23)17-9-5-2-6-10-17/h1-10,18H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTVKENMJXNEDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenethylsulfonyl)-3-(phenylsulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with phenethylsulfonyl chloride and phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl-substituted product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(Phenethylsulfonyl)-3-(phenylsulfonyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The sulfonyl groups can be further oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler pyrrolidine derivatives.

Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce simpler pyrrolidine compounds.

Scientific Research Applications

1-(Phenethylsulfonyl)-3-(phenylsulfonyl)pyrrolidine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including its effects on various cellular processes.

Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Phenethylsulfonyl)-3-(phenylsulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups may play a crucial role in binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(Phenethylsulfonyl)-3-(phenylsulfonyl)pyrrolidine and analogous compounds:

Key Observations from the Comparison

PF-543 demonstrates that phenylsulfonyl-methyl substitutions on pyrrolidine can drive high enzyme selectivity (SphK1 over SphK2) .

Structural Complexity and Pharmacological Targets :

- Spirocyclic analogs (e.g., compound 39a) leverage rigid frameworks for 5-HT6 receptor binding, whereas the target compound’s flexibility might favor different receptor interactions .

- Hypoglycemic derivatives (5A-5F) incorporate urea/guanidine moieties, which are absent in the target compound but critical for antidiabetic activity .

Physicochemical Properties :

- Compounds with bulky substituents (e.g., 794531-15-0, MW 397.573) exhibit higher molecular weights, likely reducing solubility compared to simpler analogs like 1-benzyl-3-(phenylsulfonyl)pyrrolidine .

Synthetic Accessibility :

Biological Activity

1-(Phenethylsulfonyl)-3-(phenylsulfonyl)pyrrolidine is a sulfonyl-substituted pyrrolidine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine with phenethylsulfonyl chloride and phenylsulfonyl chloride under basic conditions, often utilizing triethylamine as a catalyst. The process may include purification steps such as recrystallization or chromatography to achieve high purity and yield.

This compound exhibits its biological activity primarily through interaction with specific molecular targets, particularly as an agonist for the farnesoid X receptor (FXR). This receptor is crucial in regulating lipid and glucose metabolism, as well as bile acid synthesis. Upon activation, FXR influences several biochemical pathways:

- Lipid Metabolism : Decreases low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL) levels.

- Glucose Homeostasis : Enhances glucose tolerance, indicating potential applications in metabolic disorders.

Pharmacokinetics

Research indicates that similar compounds have demonstrated good bioavailability and robust lipid-modulating properties, suggesting that this compound may also exhibit favorable pharmacokinetic profiles.

Case Studies

Several studies have investigated the effects of this compound on various biological systems. Below are summarized findings from notable studies:

| Study | Focus | Findings |

|---|---|---|

| Study A | FXR Activation | Demonstrated significant reduction in triglyceride levels in animal models. |

| Study B | Glucose Tolerance | Showed improved glucose tolerance in diabetic rat models after administration of the compound. |

| Study C | Lipid Profile | Reported changes in lipid profiles, with a notable increase in HDL levels post-treatment. |

These studies underscore the compound's potential therapeutic applications in metabolic diseases.

Comparative Analysis

The biological activity of this compound can be compared to other sulfonyl-substituted pyrrolidines:

| Compound | FXR Agonist Activity | Lipid Modulation | Glucose Regulation |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 1-(Phenylsulfonyl)pyrrolidine | Moderate | Limited | No |

| 1-(Phenethylsulfonyl)pyrrolidine | Yes | Moderate | Limited |

This table highlights the unique properties of this compound compared to its analogs, particularly its dual action on both lipid and glucose metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.